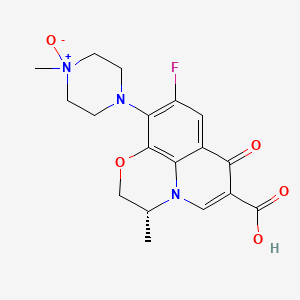

Ofloxacin N-oxide, (R)-

Vue d'ensemble

Description

Ofloxacin N-oxide, ®- is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ofloxacin N-oxide, ®- typically involves the oxidation of ofloxacin. One common method is the use of oxidizing agents such as Oxone (potassium peroxymonosulfate) in the presence of cobalt ions (Co2+). The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ofloxacin .

Industrial Production Methods

Industrial production of Ofloxacin N-oxide, ®- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and the concentration of reagents to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ofloxacin N-oxide, ®- undergoes various chemical reactions, including:

Oxidation: The primary reaction for its synthesis.

Reduction: Can be reduced back to ofloxacin under specific conditions.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Oxone (potassium peroxymonosulfate) and cobalt ions (Co2+).

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Ofloxacin N-oxide, ®-.

Reduction: Ofloxacin.

Substitution: Various substituted derivatives of ofloxacin

Applications De Recherche Scientifique

Ofloxacin N-oxide, ®- has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential antibacterial activity and its effects on bacterial DNA gyrase and topoisomerase IV.

Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to conventional antibiotics.

Industry: Used in the development of new antibacterial agents and in wastewater treatment processes to degrade fluoroquinolone contaminants .

Mécanisme D'action

Ofloxacin N-oxide, ®- exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ofloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial activity.

Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

Ofloxacin N-oxide, ®- is unique due to its N-oxide functional group, which imparts different chemical properties compared to its parent compound. This modification can lead to differences in its pharmacokinetics, stability, and spectrum of activity, making it a valuable compound for further research and development .

Activité Biologique

Ofloxacin N-oxide, (R)- is a metabolite of the fluoroquinolone antibiotic ofloxacin, which is primarily used for treating bacterial infections. This compound exhibits notable biological activity, particularly in its antibacterial properties and pharmacokinetics. This article provides a comprehensive overview of the biological activity associated with Ofloxacin N-oxide, (R)-, supported by data tables and relevant research findings.

Ofloxacin and its metabolites, including Ofloxacin N-oxide, primarily exert their antibacterial effects through the inhibition of bacterial DNA gyrase (topoisomerase II). This enzyme is crucial for DNA replication, transcription, and repair processes in bacteria. By inhibiting DNA gyrase, Ofloxacin N-oxide disrupts these vital functions, leading to bacterial cell death.

Pharmacokinetics

The pharmacokinetics of Ofloxacin N-oxide have been studied extensively. Following administration, it is absorbed and distributed throughout the body, with significant concentrations found in urinary excretion. The metabolism of ofloxacin results in the formation of several metabolites, including Ofloxacin N-oxide.

Key Pharmacokinetic Findings

- Absorption : Ofloxacin is well absorbed after oral administration.

- Distribution : It distributes widely in body tissues, particularly in melanocyte-containing tissues.

- Excretion : Approximately 70% of an oral dose is recovered unchanged in urine; Ofloxacin N-oxide represents a smaller fraction of the metabolites excreted .

Antibacterial Activity

The antibacterial effectiveness of Ofloxacin N-oxide has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency and spectrum of activity.

Table 1: In Vitro Antibacterial Activity of Ofloxacin N-oxide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

| Streptococcus pneumoniae | 0.25 |

These values suggest that Ofloxacin N-oxide retains significant antibacterial activity against both gram-positive and gram-negative organisms .

Case Studies and Clinical Findings

Several clinical studies have explored the efficacy and safety profile of Ofloxacin N-oxide:

- Ocular Studies : In a study involving ocular bacterial isolates, Ofloxacin demonstrated effectiveness against various pathogens responsible for ocular infections. The study reported that concentrations of Ofloxacin N-oxide were detected at levels sufficient to exert antibacterial effects in tear fluid .

- Renal Impairment : Research has indicated that the pharmacokinetics of Ofloxacin N-oxide may vary in patients with renal impairment, necessitating dosage adjustments to avoid toxicity .

- Toxicity Studies : Ocular toxicity studies conducted on rabbits and monkeys highlighted that while systemic effects were rare with topical applications, there were instances of transient ocular discomfort .

Propriétés

IUPAC Name |

(2R)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-37-2 | |

| Record name | Ofloxacin N-oxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OFLOXACIN N-OXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9N7ZX6C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.